![molecular formula C3H6N2 B2855834 (S)-alpha-aminopropionitrile CAS No. 95596-57-9](/img/structure/B2855834.png)
(S)-alpha-aminopropionitrile
Overview
Description
(S)-alpha-aminopropionitrile is a chemical compound that has been extensively studied by scientists due to its unique properties and potential applications in various fields. It is a chiral molecule that is commonly used in biochemical and physiological research, as well as in the synthesis of other compounds.
Mechanism of Action
(S)-alpha-aminopropionitrile acts as an inhibitor of lysyl oxidase, an enzyme that is responsible for the cross-linking of collagen and elastin fibers in tissues. By inhibiting lysyl oxidase, (S)-alpha-aminopropionitrile prevents the formation of cross-links, which can lead to changes in tissue structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-alpha-aminopropionitrile are primarily related to its inhibition of lysyl oxidase. This inhibition can lead to changes in tissue structure and function, as well as alterations in cellular signaling pathways. Additionally, (S)-alpha-aminopropionitrile has been shown to have antioxidant properties, which may contribute to its protective effects in certain cellular contexts.
Advantages and Limitations for Lab Experiments
One advantage of using (S)-alpha-aminopropionitrile in lab experiments is its high purity and yield, which allows for consistent and reproducible results. Additionally, (S)-alpha-aminopropionitrile is relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using (S)-alpha-aminopropionitrile is its specificity for lysyl oxidase inhibition, which may limit its usefulness in certain experimental contexts.
Future Directions
There are several potential future directions for the study of (S)-alpha-aminopropionitrile. One area of interest is the development of new compounds that target lysyl oxidase and other enzymes involved in tissue cross-linking. Additionally, (S)-alpha-aminopropionitrile may have potential applications in the treatment of diseases such as fibrosis and cancer, which are characterized by abnormal tissue cross-linking. Further research is needed to explore these potential applications and to better understand the mechanisms underlying (S)-alpha-aminopropionitrile's effects.
Scientific Research Applications
(S)-alpha-aminopropionitrile has been extensively used in scientific research, particularly in the fields of biochemistry and physiology. It has been used as a tool for studying the role of collagen cross-linking in tissue development and disease, as well as in the study of the effects of oxidative stress on cellular function. Additionally, (S)-alpha-aminopropionitrile has been used in the synthesis of other compounds, such as lysine analogs and inhibitors of lysyl oxidase.
properties
IUPAC Name |
(2S)-2-aminopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-3(5)2-4/h3H,5H2,1H3/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMZETBJZRERCQ-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
70.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-aminopropionitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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